Cas no 876343-24-7 (1-Ethyl-1H-pyrazol-4-amine)

1-Ethyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by its amine functional group at the 4-position and an ethyl substituent on the nitrogen atom of the pyrazole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features enable selective reactivity, making it valuable for constructing heterocyclic frameworks. The ethyl group enhances solubility in organic solvents, facilitating its use in various reaction conditions. High purity grades are available to meet stringent research and industrial requirements. Proper handling and storage under inert conditions are recommended to maintain stability.
1-Ethyl-1H-pyrazol-4-amine structure
1-Ethyl-1H-pyrazol-4-amine structure
商品名:1-Ethyl-1H-pyrazol-4-amine
CAS番号:876343-24-7
MF:C5H9N3
メガワット:111.145060300827
MDL:MFCD05861667
CID:992750
PubChem ID:7018640

1-Ethyl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • 1-Ethyl-1H-pyrazol-4-amine
    • 1-Ethyl-1H-pyrazol-4-ylamine
    • 1-Ethyl-1H-pyrazol-4-ylamine hydrochloride
    • 1-ethylpyrazol-4-amine
    • 4-AMINO-1-ETHYLPYRAZOLE
    • 1H-Pyrazol-4-amine, 1-ethyl-
    • 1-ethylpyrazole-4-ylamine
    • ethyl-1H-pyrazol-4-amine
    • 1-ethyl-4-amino-1H-pyrazole
    • 4-amino-1-ethyl-1H-pyrazole
    • HENLKZLWIDJRSC-UHFFFAOYSA-N
    • SBB009610
    • STK347835
    • PB34103
    • SY024886
    • AB0079917
    • ST45114978
    • BB 0251957
    • AM2
    • 1-Ethyl-1H-pyrazol-4-amine (ACI)
    • (1-Ethyl-1H-pyrazol-4-yl)amine
    • 1ethyl1hpyrazol4amine hydrocloride
    • ALBB-002193
    • CS-0052571
    • EN300-36278
    • CHEMBL4527358
    • 1-Ethyl-1H-pyrazol-4-amine;1-ethyl-1H-pyrazol-4-amine
    • DTXSID10427002
    • SCHEMBL174144
    • BP-21178
    • TS-01553
    • 876343-24-7
    • AKOS000205045
    • MFCD05861667
    • MDL: MFCD05861667
    • インチ: 1S/C5H9N3/c1-2-8-4-5(6)3-7-8/h3-4H,2,6H2,1H3
    • InChIKey: HENLKZLWIDJRSC-UHFFFAOYSA-N
    • ほほえんだ: N1N(CC)C=C(N)C=1

計算された属性

  • せいみつぶんしりょう: 111.079647300g/mol
  • どういたいしつりょう: 111.079647300g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 74.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.8
  • 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

  • ふってん: 238.6℃ at 760 mmHg

1-Ethyl-1H-pyrazol-4-amine セキュリティ情報

  • 危険レベル:IRRITANT

1-Ethyl-1H-pyrazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-36278-10.0g
1-ethyl-1H-pyrazol-4-amine
876343-24-7 94%
10.0g
$505.0 2023-02-13
Enamine
EN300-36278-0.25g
1-ethyl-1H-pyrazol-4-amine
876343-24-7 94%
0.25g
$54.0 2023-02-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB03517-25G
1-ethyl-1H-pyrazol-4-amine
876343-24-7 97%
25g
¥ 4,415.00 2023-04-13
Key Organics Ltd
TS-01553-20MG
1-Ethyl-1H-pyrazol-4-amine
876343-24-7 >90%
20mg
£76.00 2023-04-19
Chemenu
CM189094-5g
1-Ethyl-1H-pyrazol-4-ylamine
876343-24-7 95+%
5g
$269 2021-08-05
Chemenu
CM189094-25g
1-Ethyl-1H-pyrazol-4-ylamine
876343-24-7 95+%
25g
$1006 2021-08-05
TRC
E018905-500mg
1-Ethyl-1H-pyrazol-4-ylamine hydrochloride
876343-24-7
500mg
$ 600.00 2022-06-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB03517-10G
1-ethyl-1H-pyrazol-4-amine
876343-24-7 97%
10g
¥ 1,940.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB03517-250G
1-ethyl-1H-pyrazol-4-amine
876343-24-7 97%
250g
¥ 21,436.00 2023-04-13
Key Organics Ltd
TS-01553-5MG
1-Ethyl-1H-pyrazol-4-amine
876343-24-7 >90%
5mg
£46.00 2025-02-09

1-Ethyl-1H-pyrazol-4-amine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 min, rt
1.2 rt; 1 h, rt
2.1 Reagents: Ammonium chloride Solvents: Ethanol ,  Water ;  rt → 85 °C
2.2 Reagents: Iron ;  4 h, 85 °C
リファレンス
Discovery of highly potent and selective EGFRT790M/L858R TKIs against NSCLC based on molecular dynamic simulation
Yang, Tingting; et al, European Journal of Medicinal Chemistry, 2022, 228,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt → 60 °C; 60 °C; 2 h, 60 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, 25 °C
3.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: Ethanol ;  10 min, rt → 80 °C
リファレンス
Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors
Wang, Chen-Ru; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(14), 2382-2390

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  rt
リファレンス
Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors
Kawahata, Wataru; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(2), 145-151

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  60 °C; 60 °C; 2 h, 60 °C
1.2 Reagents: Sodium carbonate ;  neutralized
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, 25 °C
3.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: Ethanol ;  10 min, 80 °C
リファレンス
Identification and Biological Evaluation of Novel Type II B-RafV600E Inhibitors
Wang, Peng-Fei; et al, ChemMedChem, 2018, 13(23), 2558-2566

1-Ethyl-1H-pyrazol-4-amine Raw materials

1-Ethyl-1H-pyrazol-4-amine Preparation Products

1-Ethyl-1H-pyrazol-4-amine 関連文献

1-Ethyl-1H-pyrazol-4-amineに関する追加情報

1-Ethyl-1H-pyrazol-4-amine (CAS No. 876343-24-7): A Comprehensive Overview

1-Ethyl-1H-pyrazol-4-amine, a heterocyclic amine compound with the CAS registry number 876343-24-7, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound belongs to the pyrazole family, a class of five-membered aromatic rings containing two adjacent nitrogen atoms. The presence of an ethyl group at the 1-position and an amine group at the 4-position imparts distinctive electronic and steric characteristics, making it a valuable molecule for various research and industrial purposes.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-Ethyl-1H-pyrazol-4-amine through methodologies such as condensation reactions and catalytic processes. These methods not only enhance the yield but also ensure high purity, which is crucial for its application in sensitive areas like drug discovery and material science. The compound's ability to act as a versatile building block in organic synthesis has been highlighted in numerous studies, particularly in the construction of bioactive molecules and advanced materials.

The structural uniqueness of 1-Ethyl-1H-pyrazol-4-amine lies in its conjugated π-system, which facilitates strong electronic interactions. This property is exploited in various applications, including as a ligand in coordination chemistry and as a precursor for functional polymers. Recent research has demonstrated its potential as a stabilizing agent in metal nanoparticles, where its ability to form stable complexes with transition metals enhances catalytic activity.

In the pharmaceutical industry, 1-Ethyl-1H-pyrazol-4-amine has shown promise as an intermediate in drug development. Its role as a bioisostere or a substituent in lead compounds has been explored to improve pharmacokinetic profiles and bioavailability. For instance, studies have reported its use in designing inhibitors for kinase enzymes, which are critical targets in oncology and inflammatory diseases.

The compound's stability under various reaction conditions makes it suitable for large-scale production. Its compatibility with polar aprotic solvents and resistance to hydrolysis under mild conditions further enhance its utility in industrial processes. Recent innovations in green chemistry have also led to the development of eco-friendly synthesis routes for 1-Ethyl-1H-pyrazol-4-amine, reducing environmental impact while maintaining product quality.

From an analytical standpoint, 1-Ethyl-1H-pyrazol-4-amine can be characterized using advanced spectroscopic techniques such as NMR, IR, and MS. These methods provide insights into its molecular structure, purity, and functional group distribution. The compound's UV-vis absorption properties have also been studied, revealing its potential as a chromophore in optoelectronic materials.

In conclusion, 1-Ethyl

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